molecular formula C11H21Br B8368669 4-Bromobutylcycloheptane CAS No. 22579-31-3

4-Bromobutylcycloheptane

Cat. No.: B8368669
CAS No.: 22579-31-3
M. Wt: 233.19 g/mol
InChI Key: VERNXUBNHXJKJZ-UHFFFAOYSA-N
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Description

4-Bromobutylcycloheptane is a brominated alicyclic compound characterized by a cycloheptane ring substituted with a butyl chain bearing a bromine atom at the fourth carbon.

Properties

CAS No.

22579-31-3

Molecular Formula

C11H21Br

Molecular Weight

233.19 g/mol

IUPAC Name

4-bromobutylcycloheptane

InChI

InChI=1S/C11H21Br/c12-10-6-5-9-11-7-3-1-2-4-8-11/h11H,1-10H2

InChI Key

VERNXUBNHXJKJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)CCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Brominated Compounds

The following analysis draws parallels to three brominated compounds with overlapping structural motifs or applications, as documented in the provided evidence:

2.1. 4-(4-Bromophenyl)-4-oxo-but-2-enoic Acid
  • Structure : A brominated aromatic compound featuring a conjugated α,β-unsaturated ketone and carboxylic acid group.
  • Reactivity: Demonstrates utility in Michael addition reactions, forming substituted cyclohexenone derivatives (e.g., compound 7 in ) that serve as precursors for heterocyclic synthesis .
2.2. 3-(4-Bromophenyl)benzoyl Acrylic Acid
  • Structure : Combines a brominated phenyl group with an acrylic acid moiety.
  • Reactivity: Undergoes cyclization under basic conditions to yield polyfunctional cyclohexenones, highlighting the role of bromine in stabilizing intermediates during ring-forming reactions .
2.3. 4-Bromo-4'-ethylbenzophenone
  • Structure : A diarylketone with bromine and ethyl substituents on opposing phenyl rings.
  • Safety and Handling : Classified as hazardous under GHS guidelines (), requiring precautions for inhalation and dermal exposure. Its stability under reflux conditions suggests utility in high-temperature reactions .

Comparative Analysis Table

Property 4-Bromobutylcycloheptane (Theoretical) 4-(4-Bromophenyl)-4-oxo-but-2-enoic Acid 4-Bromo-4'-ethylbenzophenone
Core Structure Cycloheptane + bromobutyl chain Bromophenyl + α,β-unsaturated ketone Diarylketone with Br/ethyl groups
Key Reactivity Potential SN2 reactions Michael addition, cyclization Electrophilic substitution
Synthetic Applications Hypothetical alkylating agent Heterocyclic precursor (e.g., pyridines) Photochemical or coupling reactions
Safety Profile Not reported Not explicitly documented Hazardous (GHS Category 5)

Research Findings and Limitations

  • Reactivity Trends : Brominated aromatic compounds (e.g., ) exhibit enhanced electrophilicity at the bromine site, facilitating nucleophilic attacks or cross-coupling reactions. Aliphatic bromides like this compound are expected to follow similar SN2 pathways but lack experimental validation here.
  • Data Gaps: No direct studies on this compound were found; inferences rely on analogs.

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